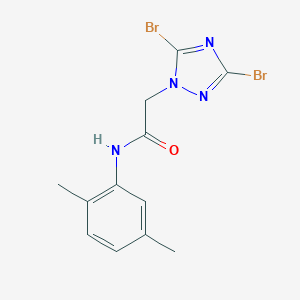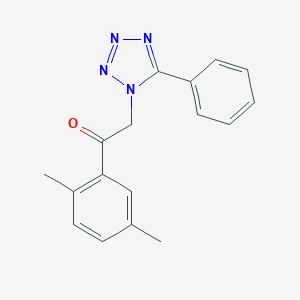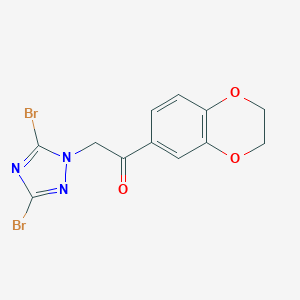
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its mechanism of action in more detail to better understand its potential applications in various fields of research. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2,3-dimethylaniline and 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester in the presence of acetic anhydride and sulfuric acid. The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C19H19N3O2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-9-16(14(13)2)21-18(23)10-11-22-12-20-17-8-4-3-7-15(17)19(22)24/h3-9,12H,10-11H2,1-2H3,(H,21,23) |
Clave InChI |
ZOBSAIHEQQJDIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)


